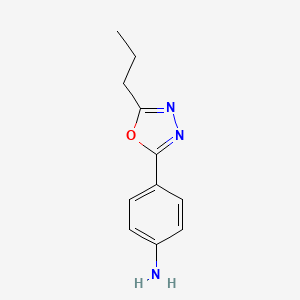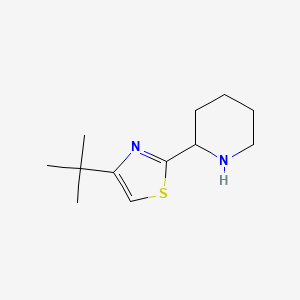![molecular formula C15H13NO4S B1399112 Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- CAS No. 19688-46-1](/img/structure/B1399112.png)
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-
Overview
Description
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- is a complex organic compound characterized by the presence of a nitro group, a methoxy group, and a thioether linkage
Preparation Methods
The synthesis of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the methoxyphenylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thioether linkage can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects depending on the specific context.
Comparison with Similar Compounds
Similar compounds to Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- include:
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a hydroxyl group instead of a nitro group and lacks the thioether linkage.
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: This compound has a bromine atom instead of a nitro group and a different substitution pattern.
2-bromo-1-(4-(methylthio)phenyl)ethanone: This compound has a bromine atom and a methylthio group instead of the methoxyphenylthio group.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, highlighting the unique properties of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfanyl-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10(17)11-7-8-14(12(9-11)16(18)19)21-15-6-4-3-5-13(15)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGERNOZEUGKGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734170 | |
| Record name | 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19688-46-1 | |
| Record name | 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)

![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)


![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)
